molecular formula C27H37Br3O4 B1262330 Bromophycolide A

Bromophycolide A

Cat. No. B1262330
M. Wt: 665.3 g/mol
InChI Key: SKIHYPQTROYIIT-VHXXJFIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromophycolide A is a diterpenoid that is a macrolide isolated from the Fijian red alga Callophycus serratus. It has been found to exhibit moderate cytotoxicity against several human tumour cell lines via specific apotopic cell death. It also displays anti-HIV, antibacterial, antifungal and antimalarial activity. It has a role as a metabolite, an antineoplastic agent, an antibacterial agent, an antifungal agent, an antimalarial and an anti-HIV agent. It is a member of phenols, an organobromine compound, a tertiary alcohol, a diterpenoid and a macrolide.

Scientific Research Applications

Pharmacological Potential in Malaria Treatment

  • Bromophycolide A has been shown to inhibit both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. It exhibits a typical small molecule profile with low toxicity and good bioavailability. In vivo studies have demonstrated that Bromophycolide A can significantly decrease parasitemia in a malaria mouse model, suggesting its potential as an antimalarial agent (Teasdale et al., 2013).

Cytotoxicity Against Cancer Cell Lines

  • Bromophycolide A and its analogs have displayed modest cytotoxicity against selected human cancer cell lines. This suggests their potential application in cancer research, particularly as antineoplastic agents (Lin et al., 2010); (Kubanek et al., 2006).

Antimicrobial Chemical Defense

  • Bromophycolides, including Bromophycolide A, have been implicated in antimicrobial chemical defense. Studies using desorption electrospray ionization mass spectrometry (DESI-MS) techniques revealed their role in defending against pathogenic microbes, particularly marine fungal pathogens (Nyadong et al., 2009).

Bioactive Natural Products Discovery

  • In the search for new antimalarial agents, high-content live cell imaging was used to identify the cellular phenotypic effects of Bromophycolide A against the malaria parasite Plasmodium falciparum. This study provides insights into its mode of action and potential for new drug therapies (Cervantes et al., 2012).

properties

Product Name

Bromophycolide A

Molecular Formula

C27H37Br3O4

Molecular Weight

665.3 g/mol

IUPAC Name

(7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-4,8,12-trimethyl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),3,18(22),19-tetraen-17-one

InChI

InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,21-23,31,33H,6,9-13,15H2,1-5H3/t21-,22+,23-,26-,27-/m0/s1

InChI Key

SKIHYPQTROYIIT-VHXXJFIISA-N

Isomeric SMILES

CC1=C2CC3=C(C=CC(=C3)C(=O)O[C@@H](CC[C@]([C@@H](CC[C@@]2([C@H](CC1)Br)C)Br)(C)O)C(C)(C)Br)O

Canonical SMILES

CC1=C2CC3=C(C=CC(=C3)C(=O)OC(CCC(C(CCC2(C(CC1)Br)C)Br)(C)O)C(C)(C)Br)O

synonyms

bromophycolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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